molecular formula C9H11NO3 B019347 5-Amino-2-ethoxybenzoic acid CAS No. 106262-38-8

5-Amino-2-ethoxybenzoic acid

Cat. No. B019347
M. Wt: 181.19 g/mol
InChI Key: KKAGCLHBZFYBOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 5-amino-2-ethoxybenzoic acid involves multiple steps starting from basic benzoic acid compounds. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a compound with structural similarities, is achieved through methylation, thiocyanation, ethylation, and oxidation processes, with a total yield of 24.5% (Wang Yu, 2008).

Molecular Structure Analysis

Studies on similar compounds, like ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, provide insights into the molecular structure through single-crystal X-ray diffraction techniques, revealing details about crystal packing influenced by hydrogen bonds (K. Y. Yeong et al., 2018).

Chemical Reactions and Properties

Research on compounds structurally related to 5-amino-2-ethoxybenzoic acid, such as those involving aminobenzoic acids, showcases various chemical reactions. For instance, reactions with α,β-acetylenic γ-hydroxy nitriles form new classes of unnatural amino acids or lead to esterification and acetylene hydration processes (B. Trofimov et al., 2009).

Physical Properties Analysis

The synthesis and analysis of compounds like 5-hydroxy-3-mercapto-4-methoxybenzoic acid provide insights into their physical properties, including noncompetitive inhibition characteristics against enzymes like catechol O-methyltransferase, influenced by the presence or absence of reducing agents (R. Borchardt & J. Huber, 1982).

Scientific Research Applications

Biomimetic Applications

5-Amino-2-ethoxybenzoic acid (also referred to as 5-amino-2-methoxybenzoic acid in some contexts) has been used in the synthesis of unnatural amino acids that mimic the hydrogen-bonding functionality of tripeptide β-strands. For example, an unnatural amino acid was synthesized that duplicates the hydrogen-bonding functionality of one edge of a tripeptide β-strand, contributing to the study of protein folding and design (Nowick et al., 2000).

Chemical Synthesis and Modification

The compound has served as an intermediate or a reactant in chemical synthesis. For instance, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, was synthesized from 4-amino-2-hydroxybenzoic acid as material, using 5-amino-2-methoxybenzoic acid in the process (Wang Yu, 2008).

Reactive Oxygen Species (ROS) Scavenging and Anti-Inflammatory Applications

5-Amino-2-ethoxybenzoic acid derivatives have been studied for their ability to interact with reactive oxygen species. The elimination of superoxide radical anions by 5-amino-2-hydroxybenzoic acid and related compounds was investigated, highlighting the compound's potential as a reactive oxygen species scavenger and anti-inflammatory agent (Nakayama & Honda, 2021).

Antimicrobial and Antitumor Applications

Derivatives of 5-amino-2-ethoxybenzoic acid have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, new pyridine derivatives were synthesized, and their structures were confirmed through various spectral analyses. In vitro antimicrobial activity was screened against bacteria and fungi, showing variable and modest activity (Patel et al., 2011). Additionally, N-(ferrocenyl)naphthoyl amino acid esters were prepared and showed strong anti-proliferative effect in certain cell lines, indicating potential as anticancer agents (Mooney et al., 2010).

Glycan Analysis

The compound has been used in glycan analysis. Specifically, 2-aminobenzoic acid was utilized for labeling N-glycans on a MALDI target through nonreductive amination, simplifying glycan profiles and increasing mass spectrometric sensitivity for glycan identification (Hronowski et al., 2020).

properties

IUPAC Name

5-amino-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAGCLHBZFYBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-ethoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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